

# Application Note: HPLC Analysis of 4-Amino-2-bromophenol

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## Compound of Interest

Compound Name: 4-Amino-2-bromophenol

Cat. No.: B112063

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## Introduction

**4-Amino-2-bromophenol** is a chemical intermediate used in the synthesis of various pharmaceutical compounds and dyes.[1][2] Accurate and reliable analytical methods are crucial for quality control, ensuring the purity of the final products and monitoring reaction processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of such aromatic compounds due to its specificity, sensitivity, and accuracy.[3] This application note presents a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of **4-Amino-2-bromophenol**.

## Data Presentation

The following table summarizes the quantitative data obtained using the described HPLC method.

Parameter	Value
Retention Time (t <sub>R</sub> )	4.8 min
**Linearity (R <sup>2</sup> ) **	> 0.999
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.15 µg/mL
Precision (RSD%)	< 2%
Accuracy (Recovery %)	98 - 102%

## Experimental Protocols

### 1. Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of polar and non-polar compounds.
- Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) is used. The addition of acid helps to protonate the analyte, leading to sharper peaks and better retention on the C18 column.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- Detection Wavelength: 279 nm, which is a common UV absorbance maximum for phenolic compounds.

Mobile Phase Gradient Program:

Time (minutes)	% Solvent A	% Solvent B
0	90	10
10	10	90
12	10	90
13	90	10
15	90	10

## 2. Preparation of Standard Solutions

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **4-Amino-2-bromophenol** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% Solvent A, 10% Solvent B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

## 3. Sample Preparation

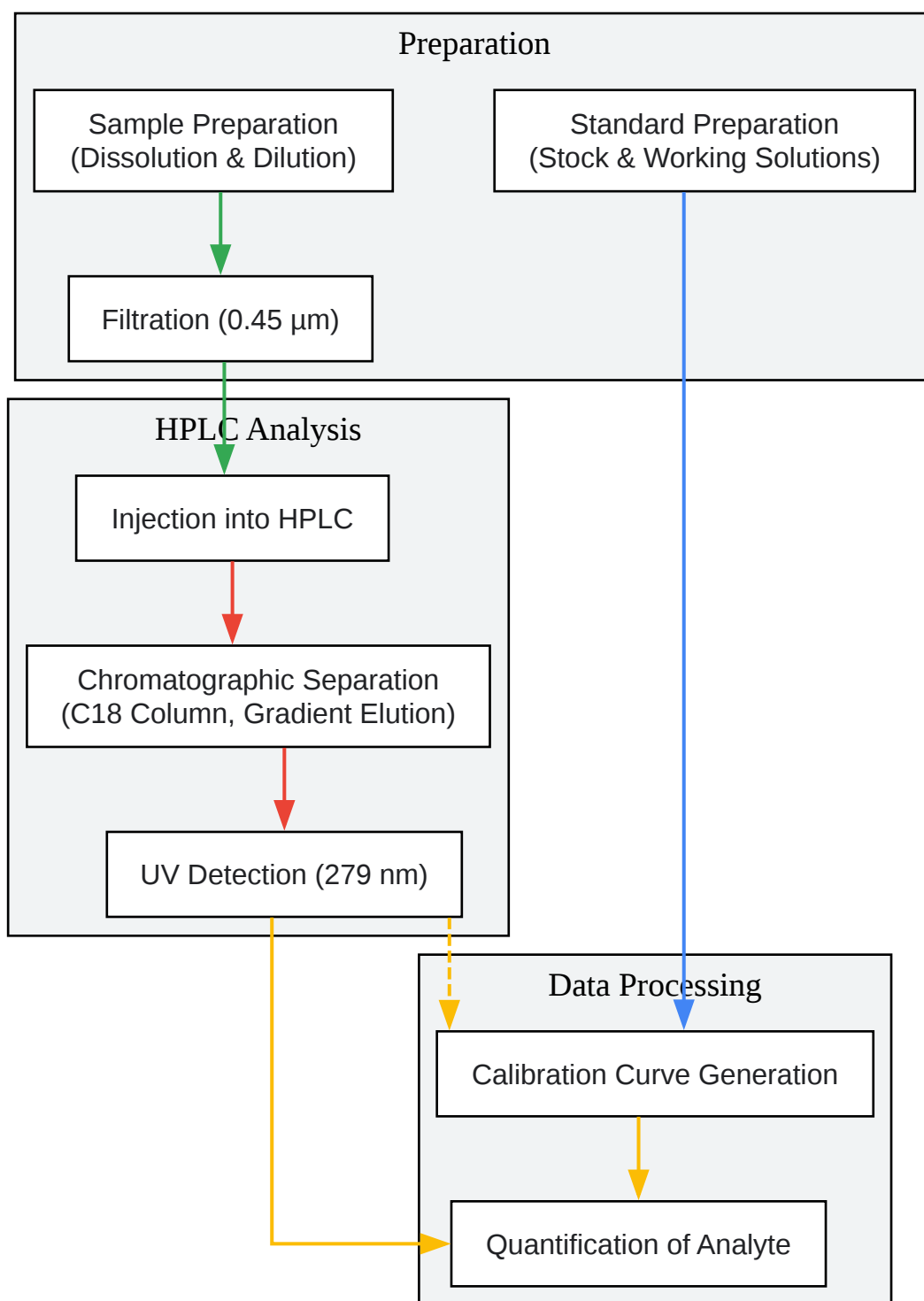
- Accurately weigh the sample containing **4-Amino-2-bromophenol** and dissolve it in a known volume of methanol.
- Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
- Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent clogging of the column.

## 4. Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

- Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- After each run, allow the column to re-equilibrate at the initial conditions for at least 3 minutes.
- Quantify the amount of **4-Amino-2-bromophenol** in the sample by comparing its peak area to the calibration curve.

## Visualizations



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Caption: Workflow for the HPLC analysis of **4-Amino-2-bromophenol**.

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## References

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